molecular formula C6H5BO2S2 B186520 Thieno[3,2-b]thiophene-2-boronic Acid CAS No. 160032-40-6

Thieno[3,2-b]thiophene-2-boronic Acid

Cat. No.: B186520
CAS No.: 160032-40-6
M. Wt: 184.1 g/mol
InChI Key: PVQAASIVXYZXFF-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2-boronic acid is a heterocyclic compound that features a fused ring system composed of two thiophene rings and a boronic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thieno[3,2-b]thiophene-2-boronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a thieno[3,2-b]thiophene derivative and a boronic acid or boronate ester as starting materials . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or dimethylformamide (DMF), conducted under an inert atmosphere at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the Suzuki-Miyaura cross-coupling reaction makes it a viable option for large-scale synthesis. The reaction’s efficiency and the availability of starting materials contribute to its suitability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-b]thiophene-2-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring system, which enhances its electronic properties and stability compared to simpler boronic acids. This structural feature makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications .

Properties

IUPAC Name

thieno[3,2-b]thiophen-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BO2S2/c8-7(9)6-3-5-4(11-6)1-2-10-5/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQAASIVXYZXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=CS2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434468
Record name Thieno[3,2-b]thiophene-2-boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160032-40-6
Record name Thieno[3,2-b]thiophene-2-boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-b]thiophene-2-boronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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